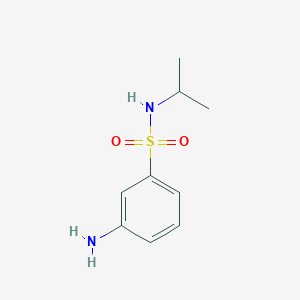

3-Amino-N-isopropylbenzenesulfonamide

Übersicht

Beschreibung

Corticel ist eine synthetische Kortikosteroidverbindung, die zur Klasse der Steroidhormone gehört. Diese Hormone werden in der Nebennierenrinde von Wirbeltieren produziert und sind an einer Vielzahl physiologischer Prozesse beteiligt, darunter Stressantwort, Immunantwort und Regulierung von Entzündungen, Kohlenhydratstoffwechsel, Proteinabbau, Blutsalzkonzentrationen und Verhalten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Corticel kann aus Pflanzensteroiden wie Diosgenin, Ergosterol und Stigmasterol synthetisiert werden. Die Synthese umfasst mehrere Schritte, darunter Oxidations-, Reduktions- und Hydroxylierungsreaktionen. Beispielsweise kann Diosgenin durch eine Reihe chemischer Reaktionen, die Oxidation mit Chromtrioxid und Reduktion mit Bromwasserstoff beinhalten, in Cortison umgewandelt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Corticel beinhaltet die Verwendung von mikrobieller Transformation und enzymatischen Prozessen. Beispielsweise ist die Fermentation von 16-Epoxyprogesteron mit Rhizopus nigricans eine gängige Methode, die im industriellen Maßstab eingesetzt wird. Dieser Prozess beinhaltet die Umwandlung von Progesteron in Kortikosteroide durch mikrobielle Hydroxylierung und Dehydrierung .

Chemische Reaktionsanalyse

Arten von Reaktionen

Corticel unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Umwandlung von Ketonen in Hydroxylgruppen.

Substitution: Ersatz von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Chromtrioxid für die Oxidation, Bromwasserstoff für die Reduktion und verschiedene chromophore Reagenzien für den kolorimetrischen Nachweis .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Cortison, Hydrocortison und andere Kortikosteroide. Diese Produkte werden in verschiedenen medizinischen und industriellen Anwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Corticel hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Reagenz in der organischen Synthese und Analytischen Chemie verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Regulierung physiologischer Prozesse wie Stoffwechsel und Immunantwort.

Industrie: Wird zur Herstellung von Arzneimitteln und als diagnostisches Mittel in klinischen Umgebungen verwendet.

Wirkmechanismus

Corticel übt seine Wirkungen aus, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Nach der Bindung transloziert der Rezeptor-Ligand-Komplex in den Zellkern, wo er an spezifische DNA-Sequenzen bindet und die Transkription von Zielgenen reguliert. Dieser Prozess führt zur Unterdrückung von Entzündungsreaktionen und Modulation der Immunfunktion .

Analyse Chemischer Reaktionen

Types of Reactions

Corticel undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Conversion of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include chromium trioxide for oxidation, hydrogen bromide for reduction, and various chromophoric reagents for colorimetric detection .

Major Products Formed

The major products formed from these reactions include cortisone, hydrocortisone, and other corticosteroids. These products are used in various medical and industrial applications .

Wissenschaftliche Forschungsanwendungen

Corticel has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its role in regulating physiological processes such as metabolism and immune response.

Industry: Used in the production of pharmaceuticals and as a diagnostic agent in clinical settings.

Wirkmechanismus

Corticel exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes. This process leads to the suppression of inflammatory responses and modulation of immune function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Corticel ähnlich sind, gehören:

Cortisol: Ein natürlich vorkommendes Glukokortikoid mit ähnlichen entzündungshemmenden und immunsuppressiven Wirkungen.

Prednison: Ein synthetisches Kortikosteroid, das zur Behandlung einer Vielzahl von entzündlichen und Autoimmunerkrankungen eingesetzt wird.

Dexamethason: Ein starkes synthetisches Kortikosteroid mit starken entzündungshemmenden Eigenschaften.

Einzigartigkeit

Corticel ist einzigartig in seiner spezifischen Bindungsaffinität zu Glukokortikoidrezeptoren und seiner Fähigkeit, die Genexpression mit hoher Präzision zu modulieren. Dies macht es besonders effektiv bei der Behandlung von Erkrankungen, die eine gezielte Immunsuppression und entzündungshemmende Wirkung erfordern .

Biologische Aktivität

3-Amino-N-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H14N2O2S

- Molecular Weight : 226.29 g/mol

The compound features an amino group and a sulfonamide group, which are critical for its biological activity. The sulfonamide moiety is known to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating biochemical pathways. This interaction can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in metabolic pathways.

- Modulation of Cell Signaling : By interacting with receptors, the compound may influence cell signaling pathways that affect cell proliferation and apoptosis.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays. Key findings include:

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has been demonstrated to induce apoptosis in breast and lung cancer cells, with IC50 values indicating effective concentrations for inhibiting cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 2.31 ± 0.10 |

| A549 (Lung) | 4.5 ± 1.4 |

| PC-3 (Prostate) | 6.0 ± 0.5 |

- Proteasome Inhibition : The compound has been investigated for its role as a proteasome inhibitor. Studies indicate that it can inhibit chymotrypsin-like activity of the proteasome, which is crucial for protein degradation and regulation of cellular processes related to cancer progression .

Case Studies

- Cancer Treatment : In a study involving various human tumor cell lines, this compound was shown to selectively induce apoptosis in malignant cells while sparing normal cells. This selectivity is significant for developing targeted cancer therapies.

- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to reduced tumor growth in xenograft models of breast and lung cancer. These findings support its potential as a therapeutic agent against solid tumors.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity and inhibitory potency:

- Sulfonamide Moiety : Essential for enzyme inhibition.

- Isopropyl Group : May enhance lipophilicity and cellular uptake.

Research continues to explore modifications to the chemical structure to improve efficacy and reduce potential side effects.

Eigenschaften

IUPAC Name |

3-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUZLEBXTLRCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588575 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118837-66-4 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.